3-(Aminomethyl)-4-fluorobenzene-1-sulfonamide
CAS No.: 1258651-77-2
Cat. No.: VC3381309
Molecular Formula: C7H9FN2O2S
Molecular Weight: 204.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1258651-77-2 |
|---|---|
| Molecular Formula | C7H9FN2O2S |
| Molecular Weight | 204.22 g/mol |
| IUPAC Name | 3-(aminomethyl)-4-fluorobenzenesulfonamide |
| Standard InChI | InChI=1S/C7H9FN2O2S/c8-7-2-1-6(13(10,11)12)3-5(7)4-9/h1-3H,4,9H2,(H2,10,11,12) |
| Standard InChI Key | QIDSKURYVCYEIY-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1S(=O)(=O)N)CN)F |
| Canonical SMILES | C1=CC(=C(C=C1S(=O)(=O)N)CN)F |
Introduction
3-(Aminomethyl)-4-fluorobenzene-1-sulfonamide is a chemical compound with the CAS number 1258651-77-2. It is a versatile small molecule scaffold used in various research applications, particularly in the field of organic chemistry and pharmaceutical research. This compound is known for its unique structure, which includes an aminomethyl group attached to a fluorobenzene ring, along with a sulfonamide moiety.
Synonyms and Identifiers
3-(Aminomethyl)-4-fluorobenzene-1-sulfonamide is also known by other names and identifiers:
| Synonym/Identifier | Description |
|---|---|
| CAS Number | 1258651-77-2 |
| PubChem CID | 50989743 |
| IUPAC Name | 3-(aminomethyl)-4-fluorobenzenesulfonamide |
| InChI | InChI=1S/C7H9FN2O2S/c8-7-2-1-6(13(10,11)12)3-5(7)4-9/h1-3H,4,9H2,(H2,10,11,12) |
| InChIKey | QIDSKURYVCYEIY-UHFFFAOYSA-N |
Applications and Research Findings
This compound is primarily used in laboratory research for its potential in developing new pharmaceuticals and organic materials. Its unique structure makes it a valuable scaffold for synthesizing more complex molecules with specific biological activities.
Pharmaceutical Applications
In pharmaceutical research, 3-(Aminomethyl)-4-fluorobenzene-1-sulfonamide can serve as a starting material for synthesizing compounds with potential therapeutic effects. The sulfonamide group is known for its antibacterial properties, while the fluorine atom can enhance the compound's bioavailability and stability.
Organic Chemistry
In organic chemistry, this compound is used to explore new synthetic pathways and to develop novel organic materials. The presence of the aminomethyl group allows for further derivatization, making it a versatile intermediate in organic synthesis.
Safety and Handling
When handling 3-(Aminomethyl)-4-fluorobenzene-1-sulfonamide, it is essential to follow proper safety protocols. This includes wearing protective gear and ensuring that the compound is stored in a well-ventilated area away from incompatible substances. Detailed safety data sheets are available from suppliers for specific handling instructions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume